2,4-Pteridinediamine, 6-((phenylamino)methyl)-
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Overview
Description
2,4-Pteridinediamine, 6-((phenylamino)methyl)- is a chemical compound with the molecular formula C13H13N7. It is known for its unique structure, which includes a pteridine core substituted with a phenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((phenylamino)methyl)- typically involves the reaction of pteridine derivatives with phenylamine under specific conditions. One common method includes the use of a condensation reaction where the pteridine core is reacted with phenylamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Pteridinediamine, 6-((phenylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the pteridine core or the phenylamino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pteridines .
Scientific Research Applications
2,4-Pteridinediamine, 6-((phenylamino)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Pteridinediamine, 6-((phenylamino)methyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pteridinediamine, 6-((methylamino)methyl)-
- 2,4-Pteridinediamine, 6-((ethylamino)methyl)-
- 2,4-Pteridinediamine, 6-((propylamino)methyl)-
Uniqueness
Compared to these similar compounds, 2,4-Pteridinediamine, 6-((phenylamino)methyl)- is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
64920-88-3 |
---|---|
Molecular Formula |
C13H13N7 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
6-(anilinomethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C13H13N7/c14-11-10-12(20-13(15)19-11)17-7-9(18-10)6-16-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H4,14,15,17,19,20) |
InChI Key |
KWBYHDAETXMHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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